1-(4-Chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
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Overview
Description
3-(4-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is a compound that features a urea backbone substituted with a 4-chlorophenyl group, a phenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea typically involves the reaction of 4-chloroaniline, benzyl isocyanate, and thiophene-2-carboxaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the final urea derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Urea derivatives: Compounds like N-phenylurea and N,N’-diphenylurea.
Uniqueness
3-(4-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is unique due to the combination of the thiophene ring and the urea backbone, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group further enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C18H15ClN2OS/c19-14-8-10-16(11-9-14)21(13-17-7-4-12-23-17)18(22)20-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22) |
InChI Key |
RZIFCEJJPPYDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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